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Compound of Interest

Compound Name: LY-2584702 tosylate salt

Cat. No.: B10762396 Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable

kinase inhibitor is a critical decision. This guide provides an objective comparison of LY-

2584702, a potent and selective ATP-competitive inhibitor of p70 S6 kinase (S6K), with other

notable inhibitors in its class. The following sections detail the biochemical potency, cellular

activity, and selectivity profiles of these compounds, supported by experimental data and

methodologies to aid in your research.

Introduction to S6K and Its Inhibition
Ribosomal protein S6 kinase (S6K) is a family of serine/threonine kinases that play a crucial

role in cell growth, proliferation, and metabolism.[1][2] As a key downstream effector of the

PI3K/Akt/mTOR signaling pathway, S6K1, in particular, has been identified as a therapeutic

target in various diseases, including cancer.[3][4] ATP-competitive inhibitors, which bind to the

kinase's ATP-binding pocket, represent a major class of S6K-targeting compounds. This guide

focuses on LY-2584702 and compares it with other widely studied ATP-competitive S6K

inhibitors: PF-4708671, AT7867, and MSC2363318A (M2698).

Biochemical Potency and Selectivity
The in vitro inhibitory activity of these compounds against S6K1 and other kinases is a key

indicator of their potency and specificity. The half-maximal inhibitory concentration (IC50) and

dissociation constant (Ki) are commonly used metrics.
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Inhibitor S6K1 IC50 (nM) S6K1 Ki (nM)
Other Notable
Kinase Inhibitions
(IC50 in nM)

LY-2584702 4[5][6] 2[7][8]
MSK2 (58-176), RSK

(58-176)[7][8]

PF-4708671 160[9][10] 20[9][10]

MSK1 (950), RSK1

(4,700), RSK2

(9,200), S6K2

(65,000)[9]

AT7867 85[11] 18 (for Akt2)[12]

Akt1 (32), Akt2 (17),

Akt3 (47), PKA (20)

[11][12][13]

MSC2363318A

(M2698)
1[14][15][16] Not Reported

Akt1 (1), Akt3 (1),

PKA, MSK1, MSK2,

PKG1α, PKG1β,

PRKX[14][15][16]

Key Observations:

LY-2584702 and MSC2363318A demonstrate the highest potency against S6K1 in

biochemical assays with IC50 values in the low nanomolar range.[5][6][14][15][16]

PF-4708671 is highly selective for S6K1 over the closely related S6K2 isoform and other

AGC kinases.[10]

AT7867 and MSC2363318A are dual inhibitors, potently targeting both the Akt and S6K

kinases.[11][12][13][14][16] This dual activity can be advantageous in overcoming feedback

loops in the PI3K/Akt/mTOR pathway.[17]

Cellular Activity and In Vivo Efficacy
The ability of an inhibitor to engage its target in a cellular context and exert a biological effect is

crucial. This is often assessed by measuring the inhibition of phosphorylation of downstream

S6K substrates, such as the ribosomal protein S6 (S6).
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Inhibitor
Cellular pS6
Inhibition IC50 (µM)

Cell Line(s) In Vivo Efficacy

LY-2584702 0.1 - 0.24[5][6][18] HCT116[5][6][18]

Significant tumor

growth inhibition in

HCT116 and U87MG

xenograft models.[6]

[7][8][18]

PF-4708671
Not explicitly reported

as IC50
HEK293

Alleviates heart

remodeling and

functional damage in

a mouse model of

myocardial infarction.

AT7867
2 - 4 (for pGSK-3β)

[12]
U87MG[12]

Inhibition of tumor

growth in PTEN-

deficient xenograft

models.[19]

MSC2363318A

(M2698)
0.015 (for pS6)[14][16]

Breast cancer cell

lines[14][16]

Dose-dependent

tumor growth

inhibition and

regression in various

xenograft models.[14]

[20]

Key Observations:

All four inhibitors demonstrate cellular activity by inhibiting downstream signaling.

LY-2584702 and MSC2363318A show potent inhibition of S6 phosphorylation in cancer cell

lines.[5][6][14][16][18]

LY-2584702, AT7867, and MSC2363318A have all demonstrated anti-tumor efficacy in

preclinical in vivo models.[6][7][8][20][18][19]

Signaling Pathway and Experimental Workflow
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To understand the context in which these inhibitors function, a diagram of the S6K signaling

pathway is provided below. This is followed by a generalized workflow for evaluating S6K

inhibitors.
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Caption: The PI3K/Akt/mTOR/S6K1 signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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